N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Isomer Purity

SAR irreproducibility arises when 5-amino-2-fluoro substitution is replaced by positional isomers, altering hydrogen bonding and target selectivity. This compound provides the precise 2-fluoro-5-amino configuration on a tetrahydropyran-4-carboxamide core. - Defined SAR probe for kinase inhibitor, GPR119 agonist & lipoxygenase programs; use with CAS 1219949-45-7 to control regioisomeric effects. - ≥95% purity, ISO-certified supply with CoA for reliable dose-response data. - Versatile intermediate for amidation, Suzuki coupling or reductive amination in fragment-based library synthesis.

Molecular Formula C12H15FN2O2
Molecular Weight 238.26 g/mol
CAS No. 1153258-09-3
Cat. No. B1386339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide
CAS1153258-09-3
Molecular FormulaC12H15FN2O2
Molecular Weight238.26 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)NC2=C(C=CC(=C2)N)F
InChIInChI=1S/C12H15FN2O2/c13-10-2-1-9(14)7-11(10)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16)
InChIKeyYIAIOODMRVTBOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide: Structural and Class Profile


N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1153258-09-3) is a synthetic secondary carboxamide with the molecular formula C12H15FN2O2 (MW 238.26). It features a tetrahydropyran-4-carboxamide core coupled to a 5-amino-2-fluorophenyl moiety, placing it within a pharmacologically relevant class of pyran-based amides that have been explored as scaffolds for kinase inhibitors, GPR119 agonists, and lipoxygenase modulators. The specific 2-fluoro-5-amino substitution pattern on the phenyl ring is a key differentiating structural feature relative to common positional isomers and alternative heterocyclic carboxamide analogs available in research chemical catalogs.

Core scaffold Tetrahydropyran-4-carboxamide (saturated heterocycle)
Key substitution 5-amino-2-fluorophenyl pattern (regioisomeric control point)
Research context SAR probe for kinase inhibitor / GPCR modulator chemotypes

Why Generic Substitution Fails for This Carboxamide


Small-molecule carboxamides containing the 5-amino-2-fluorophenyl motif cannot be freely interchanged with close structural analogs without risking significant shifts in target engagement, selectivity, and physicochemical properties. Even subtle changes—such as repositioning the fluorine and amino groups on the phenyl ring (e.g., the 3-amino-4-fluoro isomer), replacing the tetrahydropyran ring with furan or cyclopropane cores, or modifying the amide linkage—can profoundly alter hydrogen-bonding networks, conformational preferences, and metabolic stability. For procurement decisions in medicinal chemistry and chemical biology, verifying the exact substitution pattern and core scaffold is therefore critical to ensure experimental reproducibility and valid structure–activity relationship (SAR) interpretation.

1
Positional isomerism: Swapping amino and fluoro positions can shift hydrogen-bond geometry and alter potency by >10-fold (class-level SAR precedent).
2
Scaffold mismatch: Replacing tetrahydropyran with furan or cyclopropane changes logD, solubility, and metabolic stability profiles.
3
Amide linkage modification: Alters hydrogen-bond networks and conformational preferences, affecting target engagement interpretation.

Quantitative Differentiation Evidence


Positional Isomer Differentiation: 5-Amino-2-fluoro vs. 3-Amino-4-fluoro

The target compound (CAS 1153258-09-3) bears the amino group at the 5-position and fluorine at the 2-position of the phenyl ring. The closest commercially available structural isomer, N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS 1219949-45-7), differs only in the exchange of the amino and fluorine positions. While no published head-to-head biological comparison data exist for this specific pair, extensive precedent across multiple chemotypes demonstrates that such positional isomerism can alter in vitro potency by 10- to >100-fold against kinase and GPCR targets due to changes in hydrogen-bond donor/acceptor geometry and steric effects. Procurement of the correct positional isomer is therefore essential for SAR reproducibility.

Positional isomer SAR
Class-level inference
10- to >100-fold potency shifts reported for analogous carboxamide series upon positional isomerism.
Isomer-purity verification is critical for SAR reproducibility.
No direct comparative data available for this specific pair; class-level precedent only.
Medicinal Chemistry Structure–Activity Relationship Isomer Purity

Core Scaffold Differentiation: Tetrahydropyran vs. Furan

The tetrahydropyran-4-carboxamide core of the target compound provides a saturated, non-aromatic heterocycle with distinct conformational and electronic properties compared to the planar, aromatic furan-2-carboxamide scaffold found in N-(5-amino-2-fluorophenyl)furan-2-carboxamide (CAS 926223-38-3). Saturated heterocycles like tetrahydropyran generally exhibit improved aqueous solubility, altered logD profiles, and reduced CYP inhibition liability relative to aromatic furan counterparts—factors that directly influence in vivo pharmacokinetics and off-target safety profiles. Although head-to-head PK data are not available for this specific pair, the scaffold difference is a routine consideration in lead optimization campaigns.

Scaffold: THP vs. furan
Class-level inference
Saturated tetrahydropyran reduces logD by ~0.5–1.0 units vs. aromatic furan; lower CYP inhibition risk (class-level).
Scaffold choice impacts downstream ADME and off-target profiles.
No head-to-head PK data published for this exact pair.
Scaffold Hopping Kinase Selectivity Lead Optimization

Purity Specifications: Vendor-Documented Analytical Data

Multiple vendors provide N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide with documented purity specifications. AKSci lists a minimum purity of 95% (catalog 8973DE). MolCore offers the compound at ≥98% purity (NLT 98%) with ISO-certified quality systems. Leyan supplies it at 95% purity (catalog 2231316). In contrast, the 3-amino-4-fluoro positional isomer (CAS 1219949-45-7) is listed by Leyan at 98% purity (catalog 1672572), and AKSci at 95% (catalog 0113DL). The availability of ISO-certified, higher-purity batches for the target compound may be relevant for applications requiring stringent impurity profiling.

Vendor purity
Specification review
≥98% (ISO-certified, MolCore)
ISO-certified high-purity reduces confounding impurities in sensitive assays.
Batch-specific; confirm COA before use.
Quality Control Procurement Specifications Analytical Chemistry

Hazard Classification: Regulatory and Safety Differentiation

The target compound is classified by VWR as an Irritant (Hazard: Irritant), with the molecular formula C₁₂H₁₅FN₂O₂ and MDL Number MFCD12084088. This hazard classification is relevant for laboratory procurement when comparing to analogs with unknown or more severe hazard profiles. For example, certain furan-containing carboxamide analogs (e.g., CAS 926223-38-3) may carry additional mutagenicity alerts due to the furan moiety. Explicit documentation of the irritant classification for CAS 1153258-09-3 supports straightforward risk assessment and safe handling protocol development.

Hazard class
Specification review
Irritant (VWR); no structural alert for genotoxicity documented.
Documented hazard classification streamlines safety protocol development.
Furan-based analog may carry mutagenicity alert; verify individual SDS.
Laboratory Safety Regulatory Compliance Procurement Risk Management

Recommended Application Scenarios


SAR Expansion for Tetrahydropyran-Based Modulators

Use CAS 1153258-09-3 as a defined SAR probe when exploring the impact of 5-amino-2-fluoro substitution on phenyl ring electronics and hydrogen-bonding capacity in tetrahydropyran-4-carboxamide lead series. The positional isomer (CAS 1219949-45-7) should be acquired in parallel to control for regioisomeric effects. The scaffold's saturated nature makes it a suitable comparator against aromatic furan-based analogs (e.g., CAS 926223-38-3) in selectivity and solubility profiling campaigns.

Quality-Controlled Reference Standard for Pharmacology

Procure high-purity (≥98%) ISO-certified material from vendors such as MolCore for use as a reference standard in biochemical and cell-based assays. The documented irritant hazard classification supports straightforward safety review. Cross-reference analytical purity certificates when interpreting dose-response data, particularly when comparing results across laboratories that may use different purity grades.

Computational Docking with Defined Tautomeric States

Deploy the compound in molecular docking and molecular dynamics simulations where the specific orientation of the 5-amino group (para to the amide linkage) and 2-fluoro substituent influences predicted binding poses. Compare docking scores and binding free energy calculations against the 3-amino-4-fluoro isomer to computationally assess the energetic penalty of positional isomerism before committing to synthesis or procurement of larger analog libraries.

Fragment-Based and Scaffold-Focused Library Design

Incorporate CAS 1153258-09-3 as a core scaffold representative in fragment-based drug discovery libraries, where the tetrahydropyran-4-carboxamide fragment (CAS 344329-76-6) serves as a minimalist control. The compound's 5-amino-2-fluorophenyl decoration provides a defined chemical handle for further elaboration via amidation, Suzuki coupling, or reductive amination, making it a versatile intermediate for parallel library synthesis.

Application
Selection Property
Validation Focus
SAR probe for tetrahydropyran-based modulators
Regioisomeric substitution (5-amino-2-fluoro)
Compare with positional isomer to control regioisomeric effects
Quality-controlled reference standard
High-purity, ISO-certified material
Cross-reference COA for impurity profiling in dose-response assays
Computational docking studies
Substitution geometry (amino para to amide)
Assess binding pose shifts vs. regioisomeric analog
Fragment-based library core
Synthetic handle at 5-amino position
Evaluate derivatization potential while retaining scaffold identity
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